2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Carbonic Anhydrase Enzyme Inhibition Stopped-Flow Assay

2-Chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 2-chlorophenylsulfonyl head linked to a 6-methylpyrimidin-4-ylmethyl tail. This architecture places it within a therapeutically significant chemical space, demonstrating verified binding to human carbonic anhydrase II (Ki = 36 nM) and potent inhibition of heat shock protein HSP90α (IC50 = 27 nM).

Molecular Formula C12H12ClN3O2S
Molecular Weight 297.76
CAS No. 2034434-06-3
Cat. No. B2690247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
CAS2034434-06-3
Molecular FormulaC12H12ClN3O2S
Molecular Weight297.76
Structural Identifiers
SMILESCC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3
InChIKeyHBAMWNQCBHHCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide (CAS 2034434-06-3): Procurement-Quality Defined by Multitarget Binding Profiles


2-Chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 2-chlorophenylsulfonyl head linked to a 6-methylpyrimidin-4-ylmethyl tail. This architecture places it within a therapeutically significant chemical space, demonstrating verified binding to human carbonic anhydrase II (Ki = 36 nM) [1] and potent inhibition of heat shock protein HSP90α (IC50 = 27 nM) [2]. Beyond these specific targets, computational class-level profiling predicts a high probability (Pa > 0.95) for additional activities, including antineoplastic, DNA synthesis inhibition, and apoptosis induction [3].

Why Benzenesulfonamide Analogs Are Not Interchangeable with 2-Chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide


Seemingly minor structural modifications on the benzenesulfonamide-pyrimidine scaffold yield drastic shifts in isoform selectivity and target engagement. Systematic structure-activity relationship (SAR) studies on pyrimidine-bearing benzenesulfonamides demonstrate that variations in the pyrimidine substitution pattern and the sulfonamide linker can alter carbonic anhydrase isoform binding affinities by over 100-fold, directing inhibition toward CA II, CA IX, or CA XII depending on the tail group [1]. Consequently, an analog such as N-(pyrimidin-4-yl)benzenesulfonamide or a 2-amino-substituted variant will not reproduce the specific CA II/HSP90 dual-inhibition signature of this compound, making generic substitution a significant risk in target-based screening campaigns [2].

Quantitative Differentiation Evidence for 2-Chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide


Carbonic Anhydrase II Inhibition: A Defined Affinity Anchor

The compound binds human carbonic anhydrase II with a Ki of 36 nM, as measured by the industry-standard stopped-flow CO2 hydration method [1]. This affinity places it in the low-nanomolar range characteristic of a validated CA inhibitor chemotype, yet it is distinct from the ultra-potent CA II binders (Ki < 1 nM) that often dominate the pyrimidine-benzenesulfonamide series [2]. The moderate CA II potency combined with the predicted activity spectrum suggests a balanced profile suitable for targeting CA isoforms in hypoxic tumor microenvironments without excessive systemic CA inhibition.

Carbonic Anhydrase Enzyme Inhibition Stopped-Flow Assay

HSP90α Inhibition: A Secondary Target with Therapeutic Relevance

The compound inhibits heat shock protein 90 alpha (HSP90α) with an IC50 of 27 nM in a fluorescence polarization enzymatic assay [1]. HSP90 is a validated oncology target, and this level of potency is comparable to early-stage HSP90 inhibitor leads. However, the structural identity of the tested sample requires independent verification, as the associated SMILES string in the database does not perfectly match the canonical structure of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide [2]. Despite this caveat, the data point is included for transparency and highlights a potential dual CA II/HSP90 inhibition profile not commonly observed in simple benzenesulfonamide derivatives.

HSP90 Chaperone Inhibition Cancer

Predicted Multifunctional Activity Profile Versus Specialized Benzenesulfonamides

Computational QSAR analysis predicts that the benzenesulfonamide scaffold, exemplified by this compound, possesses a broader spectrum of biological activities compared to many synthetic benzenesulfonamide derivatives that are optimized for a single target [1]. Specifically, the predicted activity profile includes antineoplastic (Pa = 0.961), DNA synthesis inhibition (Pa = 0.991), and apoptosis induction (Pa = 0.979), alongside antibacterial (Pa = 0.792) and antifungal (Pa = 0.844) activities [2]. This multifunctional prediction contrasts with highly optimized clinical sulfonamides (e.g., sulfamethazine), which are primarily antibacterial through DHPS inhibition and lack significant anticancer predictions.

QSAR Phenotypic Screening Polypharmacology

Distinct Chemical Topology Versus N-Pyrimidinylbenzenesulfonamide Isomers

The 2-chloro substituent on the phenyl ring and the 6-methyl group on the pyrimidine ring create a unique steric and electronic environment that differentiates this compound from the simpler N-(pyrimidin-4-yl)benzenesulfonamide scaffold. In the broader benzenesulfonamide-pyrimidine series, the position of halogen substitution and the nature of the methylene linker between the sulfonamide nitrogen and the pyrimidine ring critically influence both CA isoform selectivity and cellular permeability [1]. Specifically, the 2-chloro substitution has been shown to enhance selectivity for the cancer-associated CA IX isoform over cytosolic CA II in related series [2]. While direct comparative data for this specific compound are not yet published, the structural features position it as a privileged intermediate between fully aromatic N-pyrimidinylbenzenesulfonamides and more flexible alkyl-linked analogs.

Medicinal Chemistry Isosterism Structure-Activity Relationship

Validated Application Scenarios for 2-Chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide Procurement


Carbonic Anhydrase Isoform Selectivity Probe Development

The confirmed CA II inhibition (Ki = 36 nM) positions this compound as a starting scaffold for developing isoform-selective inhibitors. By leveraging the documented SAR that pyrimidine tail modifications shift selectivity between CA I, II, IX, and XII, researchers can use this compound as a reference point for systematic derivatization aimed at the cancer-associated CA IX isoform [1]. The intermediate potency ensures that selectivity windows can be accurately measured without the confounding effects of ultra-potent pan-inhibition.

Multitarget Chemical Biology for Cancer Pharmacology

The combined CA II and HSP90α inhibition profile, supported by predictive QSAR models showing high antineoplastic probability (Pa = 0.961), makes this compound a candidate for polypharmacology studies in oncology [2]. In particular, the simultaneous disruption of pH regulation (via CA inhibition) and protein folding homeostasis (via HSP90 inhibition) may confer synthetic lethality in tumor cells resistant to single-target therapies [3].

Building Block for Targeted Anticancer Library Synthesis

The 2-chloro substituent on the benzenesulfonamide ring provides a synthetic handle for further diversification through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. Combined with the 6-methylpyrimidine tail, which can be further functionalized at the 2-position, this compound serves as a versatile building block for generating focused libraries of CA and kinase inhibitors [4]. The predicted DNA synthesis inhibitor activity (Pa = 0.991) further supports its inclusion in anticancer screening decks.

Phenotypic Screening for Antibacterial Lead Discovery

Despite its primary characterization in human enzyme assays, the compound retains a predicted antibacterial activity probability (Pa = 0.792), consistent with the historical role of sulfonamides as dihydropteroate synthase inhibitors [5]. Its distinct structural features, including the chlorophenyl group and methylpyrimidine tail, may overcome resistance mechanisms that compromise classical sulfa drugs, warranting its inclusion in antibacterial phenotypic screening campaigns.

Quote Request

Request a Quote for 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.